Levofloxacin sodium is a broad-spectrum fluoroquinolone antibiotic, primarily used to treat various bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, making it a critical component in the management of respiratory tract infections, urinary tract infections, and skin infections. This compound is a chiral derivative of ofloxacin, with its active form being the levorotatory enantiomer.
Levofloxacin sodium is synthesized from ofloxacin, which itself is derived from the quinolone class of antibiotics. The compound's synthesis often involves modifications to enhance its antibacterial properties and pharmacokinetics.
Levofloxacin sodium belongs to the class of synthetic antibiotics known as fluoroquinolones. These agents are characterized by their broad-spectrum activity and mechanism of action, which involves the inhibition of bacterial DNA synthesis.
The synthesis of levofloxacin sodium can be achieved through several methods, including:
For instance, in one synthesis approach, levofloxacin was reacted with silver triflate in a controlled environment to yield a new derivative with enhanced antibacterial activity. The reaction typically involves stirring a mixture of levofloxacin and silver triflate in a methanol-water solution under specific conditions to produce a yellowish precipitate that is then purified .
Levofloxacin sodium has a complex molecular structure characterized by:
The molecular formula for levofloxacin is with a molecular weight of approximately 361.37 g/mol.
The structural analysis often utilizes techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of functional groups within the molecule .
Levofloxacin sodium participates in various chemical reactions that can modify its properties or enhance its efficacy:
For example, when levofloxacin is combined with citric acid in a specific molar ratio, it forms a stable organic salt that exhibits improved antibiotic potency compared to levofloxacin alone .
Levofloxacin sodium exerts its antibacterial effects primarily through:
These actions lead to bacterial cell death, making levofloxacin an effective treatment option against susceptible strains .
Relevant data on melting points and solubility profiles are essential for formulation development .
Levofloxacin sodium is widely used in clinical settings for various applications:
Levofloxacin sodium (C₁₈H₁₉FN₃NaO₄; MW 384.36 g/mol) is the sodium salt of the L-isomer of ofloxacin, distinguished by its chiral 3-methylpiperazinyl moiety. The compound features a fused tricyclic system: a 1-cyclopropyl group at N₁, a carboxyl group at C₃, a ketone at C₄, and a fluorine atom at C₈, which collectively define its quinolone core [4] [9]. The critical stereogenic center at C₃ exhibits an (S)-configuration, which enhances its DNA topoisomerase binding affinity compared to the (R)-isomer. This stereospecificity contributes to its 2-fold greater antibacterial potency over racemic ofloxacin [5] [8]. The sodium salt formation occurs at the C-3 carboxylic acid group, improving aqueous solubility without altering the core pharmacophore [4] [9].
Table 1: Key Structural Features of Levofloxacin Sodium
Structural Element | Position | Role |
---|---|---|
Fluorine atom | C₈ | Enhances Gram-positive penetration and gyrase affinity |
Carboxylic acid (as sodium salt) | C₃ | Critical for metal chelation and solubility; binding to Mg²⁺ in gyrase |
Piperazine ring | C₇ | Facilitates bacterial cell penetration and topoisomerase IV inhibition |
Oxazine ring | - | Constrains conformation for optimal DNA binding |
(S)-configuration | C₃ | Determines stereospecific activity against target enzymes |
Solubility: The sodium salt form confers high water solubility (>100 mg/mL at 25°C), significantly greater than the parent levofloxacin acid (<1 mg/mL) [4] [9]. It remains soluble across physiological pH ranges but precipitates in acidic environments (pH <5) due to protonation of the carboxylate [10]. Stability: Levofloxacin sodium degrades under UV light via defluorination and piperazine ring oxidation. Aqueous solutions are stable at pH 6–8 but undergo hydrolysis at extremes: acidic conditions cleave the piperazine moiety, while alkaline conditions degrade the quinolone core [5] [10]. Crystallography: X-ray diffraction reveals a monoclinic crystal system with P2₁ space group. The sodium ion coordinates with the carboxylate oxygen and adjacent water molecules, forming a hydrated lattice structure that stabilizes the solid state [10].
Table 2: Physicochemical Properties of Levofloxacin Sodium
Property | Value/Condition | Analytical Method |
---|---|---|
Water solubility | >100 mg/mL (25°C) | HPLC-UV |
Partition coefficient (log P) | 0.43 (octanol/water) | Shake-flask method |
pKa values | pKa₁ (COOH): 5.89; pKa₂ (piperazine): 8.56 | Potentiometric titration |
Melting point | 225–230°C (decomposition) | Differential scanning calorimetry |
Photodegradation half-life | 48 hours (UV light, pH 7) | LC-MS quantification |
The primary industrial route employs the Gould-Jacobs cyclization:
Alternative methodologies:
Generational classification: Levofloxacin is classified as a third-generation fluoroquinolone due to its expanded Gram-positive coverage (e.g., Streptococcus pneumoniae) while retaining Gram-negative activity [3] [8]. Fourth-generation agents (e.g., moxifloxacin) add anaerobic activity via C₈ methoxy groups [8].
Structure-Activity Relationships (SAR):
Table 3: Comparative Profile of Key Fluoroquinolones
Agent (Generation) | Key Structural Features | Gram(+) Activity | Gram(−) Activity | Anaerobic Activity |
---|---|---|---|---|
Ciprofloxacin (II) | C₈-F, C₇-cyclopropylpiperazine | Moderate | Excellent (incl. Pseudomonas) | Low |
Levofloxacin sodium (III) | C₈-F, C₇-(S)-methylpiperazine | High | High | Low |
Moxifloxacin (IV) | C₈-OCH₃, C₇-bicyclic amine | High | Moderate | High |
Thionated levofloxacin* | C₄=S instead of C₄=O | Enhanced vs. Bacillus | Enhanced vs. E. coli | Not reported |
*Derivative discussed in [2]
Microbiological Potency: Levofloxacin sodium shows MIC values of 1.9 μM against E. coli and B. spizizenii, outperforming ciprofloxacin against streptococci but inferior to moxifloxacin for anaerobes [2] [6]. Thionated derivatives exhibit shifted absorption spectra (λₘₐₓ 404 nm) and increased cytotoxicity against cancer cells [2] [7].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7